2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound belonging to the isoquinoline family, which is characterized by a fused ring structure containing nitrogen. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various methods, often starting from isoquinoline derivatives or related precursors. Its relevance in pharmacology stems from its structural features that may interact with biological targets.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is classified as a bicyclic amine and falls under the broader category of nitrogen-containing heterocycles. These classifications are important for understanding its reactivity and potential applications.
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine can be achieved through several routes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine features a tetrahydroisoquinoline core with a methyl group at the 2-position and an amino group at the 6-position.
The molecular formula is CHN, with a molecular weight of approximately 160.22 g/mol. The compound exhibits chirality due to the presence of asymmetric carbon centers in its structure.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine can undergo various chemical reactions:
Reactions involving this compound often require specific conditions such as solvent choice and temperature control to optimize yields and selectivity.
The mechanism of action for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is not fully elucidated but is believed to involve interaction with neurotransmitter systems in the brain.
Preliminary studies suggest that it may act on dopaminergic pathways or inhibit certain enzymes involved in neurotransmitter metabolism. Further research is needed to clarify these mechanisms and establish therapeutic targets.
Characterization techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy provide insights into functional groups and electronic transitions of the compound.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine has potential applications in:
Tetrahydroisoquinolines (THIQs) constitute a structurally diverse class of alkaloids initially identified as endogenous compounds in mammalian brains in the 1980s. Early research focused on their potential neurotoxic role due to structural similarities to the parkinsonian neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). However, a significant paradigm shift occurred when specific THIQ derivatives, particularly 1-methyl-substituted variants like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), demonstrated potent neuroprotective properties rather than neurotoxicity [3] [5]. This revelation positioned THIQs as crucial modulators of neuronal homeostasis, with research intensifying on their ability to combat oxidative stress, mitochondrial dysfunction, and neuroinflammation – pathological hallmarks of neurodegenerative disorders like Alzheimer's disease (AD) [5].
Endogenous THIQs function as natural regulators of dopaminergic systems, influencing neurotransmitter release, metabolism, and receptor activity. Studies confirmed the presence of 1MeTIQ in human brain tissue, where it exhibits antioxidant capabilities by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting neuronal membranes from degeneration [3] [8]. Crucially, the neuroprotective efficacy varies significantly across the THIQ family. While compounds like 1-benzyl-TIQ (1BnTIQ) may exhibit neurotoxic potential, 1-methyl substituted derivatives like 1MeTIQ consistently demonstrate protective effects in preclinical models, highlighting the critical importance of specific structural modifications, particularly at the C1 position, in determining biological activity [3] [8]. This historical context underscores 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine as part of a promising class of endogenously-inspired molecules for neurotherapeutic intervention.
The introduction of a methyl group at the 2-position of the tetrahydroisoquinoline scaffold, as seen in 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (IUPAC Name: 2-methyl-1,2,3,4-tetrahydro-6-isoquinolinamine; CAS Registry Numbers may vary depending on specific salt forms), induces critical changes in molecular properties influencing bioavailability and central nervous system (CNS) penetration. Compared to unsubstituted or 1-methyl THIQ counterparts, the 2-methyl substitution generally enhances lipophilicity (log P). While precise experimental log P values for 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine were not explicitly listed in the search results, the trend is evident from related THIQ modifications. Derivatization of bioactive molecules like quercetin with THIQ moieties significantly increased lipophilicity, a key factor in overcoming the blood-brain barrier (BBB) [7].
Table 1: Impact of THIQ Derivatization on Key Physicochemical Parameters
Compound Type | Log P Trend | Molecular Weight | BBB Permeation Prediction | P-gp Substrate |
---|---|---|---|---|
Parent Quercetin | Low (Negative) | ~302 Da | Poor (Predicted) | Potential |
Quercetin-THIQ Hybrids | Significantly Increased | ~450-500 Da | Still Challenged (Predicted) | No (Predicted) |
1MeTIQ | Moderate | ~147 Da | Good (Experimental Evidence) | Likely Low |
2-Methyl-1,2,3,4-THIQ-6-amine | Higher than 1MeTIQ (Inferred) | ~162 Da | Potential (Based on MW/LogP) | Unknown |
The moderate molecular weight (~162 Da) and increased lipophilicity relative to simpler THIQs suggest a higher potential for 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine to cross the BBB compared to larger, more polar molecules. Furthermore, THIQ derivatives often show favorable drug-likeness profiles, generally adhering to Lipinski's rule of five (Molecular weight <500, LogP <5, H-bond donors <5, H-bond acceptors <10) [7]. Importantly, unlike many natural alkaloids, THIQ derivatives like those incorporating the 2-methyl group are typically not predicted to be substrates for P-glycoprotein (P-gp), a major efflux pump at the BBB that often limits CNS drug delivery [7]. These combined properties – moderate size, enhanced lipophilicity, and potential evasion of P-gp – make the 2-methyl-THIQ scaffold pharmacokinetically promising for targeting CNS disorders.
The 2-methyl group profoundly influences the interaction of THIQ derivatives with biological targets relevant to neurological health:
Neurotransmitter System Modulation: 1MeTIQ (1-methyl substitution) demonstrates the critical role of alkyl substitution on neuroactivity. It modulates dopaminergic neurotransmission, protects nigral neurons from MPTP-induced toxicity, inhibits monoamine oxidase (MAO) enzymes reversibly, and restores dopamine and serotonin levels in brain regions like the striatum and hippocampus [3] [6]. By analogy, the 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, possessing both the 2-methyl group and the primary amine (-NH₂) at C6, is structurally poised for enhanced interaction with monoaminergic systems. The C6 amine provides a potential point for ionic or hydrogen bonding interactions with neurotransmitter receptors or transporters. Evidence suggests such compounds can influence dopaminergic spontaneous discharge in the substantia nigra and counteract neurotransmitter depletion induced by neurotoxins or metabolic stress like streptozotocin (STZ)-induced diabetes [3] [6].
Antioxidant Enhancement: The electron-donating nature of alkyl groups like the methyl substituent can enhance the radical scavenging potential of the THIQ core. While the catechol moiety in some THIQs (e.g., 6,7-diol derivatives) is a potent antioxidant, the 2-methyl group contributes to stabilizing radical intermediates formed during this process. This translates to reduced oxidative stress markers like thiobarbituric acid-reactive substances (TBARS) in models of neurodegeneration [3] [7]. The 6-amine group in 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine may further participate in metal chelation (Fe²⁺, Cu²⁺), disrupting metal-catalyzed free radical generation implicated in Alzheimer's and Parkinson's pathologies [7].
Enzyme Inhibition Profile: THIQ derivatives show promise in inhibiting enzymes crucial in neurological disorders. Quercetin-THIQ hybrids exhibit increased selectivity and potency against butyrylcholinesterase (BuChE) compared to acetylcholinesterase (AChE) – a significant advantage in later stages of Alzheimer's disease where BuChE activity predominates [7]. Furthermore, potent inhibition of Na⁺, K⁺-ATPase has been documented. While overactivity of this pump is linked to some neurological conditions, its overexpression is also a feature of certain tumours, suggesting a potential dual therapeutic interest for THIQ derivatives [7]. The specific substitution pattern, including the 2-methyl group, likely fine-tunes this inhibitory activity and selectivity.
Receptor Interactions: In silico studies of structurally complex THIQs like 1-benzyl-6,7-diol-THIQ indicate potential modulation of dopamine receptors (D1, D2) [8]. The 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, with its amine function, may interact with G-protein coupled receptors (GPCRs) or neurotransmitter transporters involved in pain, mood, and neurodegeneration. Research on 1MeTIQ demonstrates activity involving opioidergic (naloxone-sensitive), α₂-adrenergic (yohimbine-sensitive), and serotonergic (ondansetron-sensitive) pathways in neuropathic pain models [6], suggesting that the 2-methyl analog could share or exhibit refined activity at these or related targets.
Table 2: Key Neuropharmacological Activities of Related THIQ Derivatives
THIQ Derivative | Structural Features | Documented Activities | Potential Relevance to 2-methyl-6-amine analog |
---|---|---|---|
1MeTIQ | 1-Methyl | Neuroprotection (MPTP models), MAO inhibition, Antioxidant, Restores DA/5-HT levels, Antidepressant, Antihyperalgesic (Opioidergic/Adrenergic/Serotonergic mediation) | Shared core structure; 2-Me may enhance lipophilicity & target engagement |
Jatrorrhizine | Natural alkaloid (Protoberberine) | Neuroprotection (AD models), Anti-inflammatory, Antioxidant, AChE inhibition | Demonstrates THIQ potential in AD; 2-Me-6-amine offers distinct scaffold |
Quercetin-THIQ Hybrids | Flavonoid linked to THIQ | Enhanced Antioxidant vs Quercetin, Selective BuChE inhibition, Na⁺,K⁺-ATPase inhibition, Chelation | Highlights impact of THIQ on bioactivity & selectivity |
Dauricine | Bis-THIQ alkaloid | Neuroprotection, Anti-arrhythmic, K⁺ channel blockade | Illustrates complex THIQ pharmacology |
1-benz-6,7-diol-THIQ | 1-Benzyl, Catechol | Dopamine D1/D2 receptor modulation (In silico) | Amine at C6 (vs catechol) suggests different target profile |
Concluding Remarks on Neuropharmacological Significance
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine represents a strategically modified tetrahydroisoquinoline derivative where the 2-methyl group confers distinct physicochemical advantages, particularly enhanced lipophilicity beneficial for CNS bioavailability, while the C6 primary amine offers a versatile pharmacophore for target engagement. Its structural features position it within a class of THIQ compounds proven to modulate critical neuropharmacological processes: neurotransmitter dynamics (dopamine, serotonin), oxidative stress pathways, key neuronal enzymes (MAO, BuChE, Na⁺,K⁺-ATPase), and receptor systems (potentially dopaminergic, opioidergic, adrenergic). While safety and efficacy profiles require rigorous future investigation, the compound’s core scaffold and specific substitutions align with established mechanisms of endogenous neuroprotection and multi-target engagement strategies crucial for addressing complex neurodegenerative diseases and neurological disorders. Its exploration exemplifies the rational design and optimization of endogenous molecule-inspired therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7